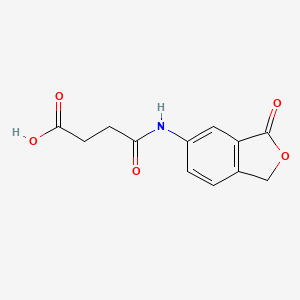

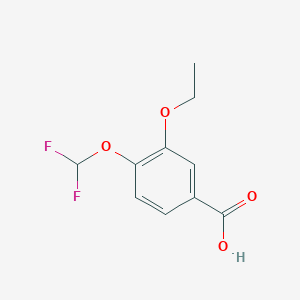

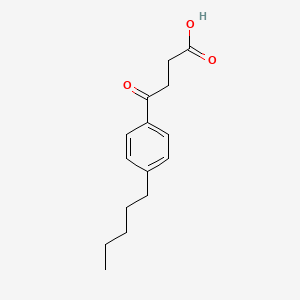

![molecular formula C14H15NO3 B1299324 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 842973-48-2](/img/structure/B1299324.png)

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals and as intermediates in organic synthesis. The methoxy group and the phenoxy-ethyl moiety in the compound suggest potential for interactions that could be exploited in chemical synthesis and drug design.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, involves acylation and two steps of nucleophilic substitution, starting from commercially available pyrrole. The total yield of this process was reported to be 65% . Although the exact synthesis of "1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde" is not detailed in the provided papers, similar synthetic strategies involving nucleophilic substitution and acylation steps could be applicable.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, a compound with some structural similarities, has been solved using X-ray diffraction. The study revealed that the molecules form dimers linked by hydrogen bonds and exhibit a slightly distorted planarity from the ideal C2v symmetry . This information on molecular geometry and intermolecular interactions can be valuable when considering the reactivity and potential applications of "1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde".

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has been used for the synthesis of phenothiazines, highlighting the role of pyrrole derivatives in catalysis . The presence of functional groups such as aldehydes in the pyrrole structure can facilitate nucleophilic substitution reactions, as seen in the synthesis of indole derivatives . These reactions are essential for expanding the utility of pyrrole compounds in medicinal chemistry and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents like methoxy and phenoxy groups can affect properties such as solubility, boiling point, and melting point. For example, the introduction of a piperidinyl group in the pyrrole structure has been shown to increase aqueous solubility, which is an important consideration for the bioavailability of potential pharmaceutical compounds . The intermolecular interactions, such as hydrogen bonding and C–H…π interactions, also contribute to the stability and crystalline nature of these compounds .

Applications De Recherche Scientifique

Carbonyl Compounds in Wine

Research by Lago and Welke (2019) delves into the technological and toxicological factors related to the presence of carbonyl compounds, such as acetaldehyde and formaldehyde, in wines. These compounds are formed through various reactions, including ethanol and methanol oxidation. The study also discusses the potential genotoxicity and carcinogenicity of electrophilic carbonyl compounds when ingested through wine, highlighting the dual nature of these compounds in terms of both beneficial and detrimental effects on human health (Lago & Welke, 2019).

Biodegradation of Ether Oxygenates

Thornton et al. (2020) review the biodegradation and fate of ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater, focusing on the aerobic biodegradation pathways and the role of microorganisms in degrading ETBE to form intermediates including acetaldehyde. This research is relevant for understanding the environmental impact and degradation mechanisms of similar ether compounds (Thornton et al., 2020).

Toxicological Review of Ethyl tertiary-Butyl Ether

A toxicological review by Mcgregor (2007) on ethyl tertiary-butyl ether (ETBE), a compound used in gasoline, discusses the metabolic pathways leading to the formation of acetaldehyde. This review provides insights into the low toxicity profile of ETBE and its metabolic by-products, which is valuable for assessing the safety and environmental impact of related chemical structures (Mcgregor, 2007).

Atmospheric Reactivity of Methoxyphenols

A review by Liu, Chen, and Chen (2022) on the atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, highlights the kinetics, mechanisms, and secondary organic aerosol (SOA) formation from these compounds. This research can inform the study of atmospheric interactions and degradation pathways of structurally similar methoxy-containing compounds (Liu, Chen, & Chen, 2022).

Propriétés

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(15)11-16/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNEVWXBZZJJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

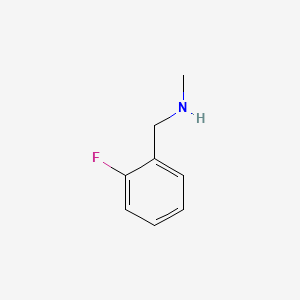

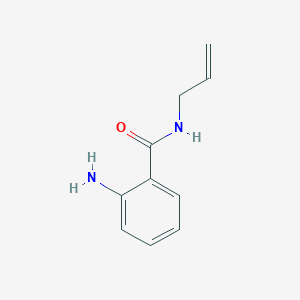

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)